2-(Bromomethyl)-4-chloro-6-methylpyridine

Description

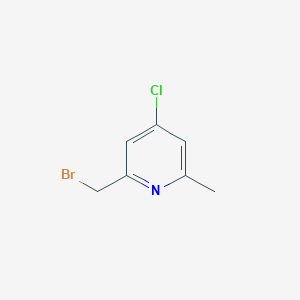

2-(Bromomethyl)-4-chloro-6-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromomethyl group at the second position, a chlorine atom at the fourth position, and a methyl group at the sixth position on the pyridine ring

Properties

Molecular Formula |

C7H7BrClN |

|---|---|

Molecular Weight |

220.49 g/mol |

IUPAC Name |

2-(bromomethyl)-4-chloro-6-methylpyridine |

InChI |

InChI=1S/C7H7BrClN/c1-5-2-6(9)3-7(4-8)10-5/h2-3H,4H2,1H3 |

InChI Key |

VZKUNRSUUKBFPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)CBr)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-chloro-6-methylpyridine typically involves the bromination of 4-chloro-6-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methyl group, forming the bromomethyl derivative .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced byproduct formation. The use of solvents like acetone or dichloromethane and maintaining a constant temperature in a water bath reactor are crucial for optimizing the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4-chloro-6-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

2-(Bromomethyl)-4-chloro-6-methylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-chloro-6-methylpyridine primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the pyridine ring . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

2-(Bromomethyl)pyridine: Lacks the chlorine and methyl substituents, making it less sterically hindered and more reactive towards nucleophiles.

4-Chloro-2-(bromomethyl)pyridine: Similar structure but without the methyl group at the sixth position, affecting its reactivity and steric properties.

2-(Bromomethyl)-4-chloropyridine: Lacks the methyl group, which influences its solubility and reactivity.

Uniqueness: 2-(Bromomethyl)-4-chloro-6-methylpyridine is unique due to the presence of both chlorine and methyl groups on the pyridine ring. These substituents influence the compound’s reactivity, making it a valuable intermediate in organic synthesis. The chlorine atom provides additional sites for further functionalization, while the methyl group affects the compound’s steric and electronic properties, making it distinct from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.